molecular formula C10H11N3O2S B11522458 Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate

Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate

Cat. No.: B11522458
M. Wt: 237.28 g/mol
InChI Key: MJCKILZAVXGDPB-UHFFFAOYSA-N
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Description

Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate typically involves the condensation of 2-aminopyridine derivatives with carbon disulfide and ethyl bromoacetate. The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:

    Condensation Reaction: 2-aminopyridine reacts with carbon disulfide to form a dithiocarbamate intermediate.

    Alkylation: The dithiocarbamate intermediate is then alkylated with ethyl bromoacetate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. The imidazo[4,5-b]pyridine core is known to interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact mechanism would depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate can be compared with other similar compounds such as:

    Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Imidazo[4,5-c]pyridine derivatives: These compounds have a different arrangement of the nitrogen atoms in the ring but also show significant biological activity.

    Imidazo[1,2-a]pyridine derivatives: These compounds have a different fusion pattern but are also known for their therapeutic potential.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other imidazo[4,5-b]pyridine derivatives.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate

InChI

InChI=1S/C10H11N3O2S/c1-2-15-8(14)6-16-10-12-7-4-3-5-11-9(7)13-10/h3-5H,2,6H2,1H3,(H,11,12,13)

InChI Key

MJCKILZAVXGDPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

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